1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile
Description
1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile (CAS: 1350475-49-8) is a pyrrolidine-based compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . It features a benzyl group at the 1-position and a hydroxymethyl substituent at the 3-position of the pyrrolidine ring. Its synthesis and storage require careful handling, with recommended storage at -80°C for long-term stability .
Properties
IUPAC Name |
1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-13(11-16)6-7-15(10-13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYMNVQUHVGPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzyme-Catalyzed Enantioselective Hydrolysis
A significant approach to preparing hydroxymethylpyrrolidine derivatives involves enzyme-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinone intermediates. This biocatalytic step introduces chirality efficiently and with high enantiomeric excess, which is critical for pharmaceutical applications.
- The process uses lipases or other hydrolases to selectively hydrolyze one enantiomer of a racemic mixture, yielding the desired chiral hydroxymethylpyrrolidine compound.
- This method reduces the number of synthetic steps and avoids harsh chemical reagents.
- It also circumvents the need for chromatographic purification, which is costly and lowers overall yield.
- The enzymatic method is scalable and suitable for commercial production.
Chemical Synthesis via Asymmetric Epoxidation and Chiral Auxiliaries
Alternative chemical routes include:
- Sharpless asymmetric epoxidation : This introduces chirality by epoxidizing allylic alcohols, which are then transformed into the pyrrolidine ring with the desired hydroxymethyl and nitrile groups.
- Use of chiral sultam auxiliaries : These auxiliaries control stereochemistry during ring formation.
- Addition of chiral amines to silyloxy-methoxycarbonyl intermediates : This method forms the pyrrolidine ring with stereocontrol.
These methods, while effective, often require multiple steps and chromatographic purification, increasing cost and complexity.
Use of Chiral Starting Materials
- Starting from chiral sugars like diacetone-D-glucose or D-xylose, the pyrrolidine ring is constructed through multi-step syntheses.
- These routes provide high stereochemical control but are lengthy and less practical for large-scale synthesis.
Practical Preparation Procedure (Based on GlpBio Protocol)
For laboratory-scale preparation and formulation, the following steps are used:
- Dissolve the compound in dimethyl sulfoxide (DMSO) to prepare a master stock solution.
- Dilute the DMSO solution with solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil to achieve the desired concentration.
- Ensure each solvent addition results in a clear solution before proceeding.
- Physical aids like vortexing, ultrasound, or gentle heating may be employed to facilitate dissolution.
Table 1: Stock Solution Preparation for 1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile
| Amount of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 4.6236 | 0.9247 | 0.4624 |
| 5 | 23.1182 | 4.6236 | 2.3118 |
| 10 | 46.2364 | 9.2473 | 4.6236 |
Note: Volumes correspond to the solvent required to achieve the respective molarities with the given mass of compound.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield & Purity Considerations |
|---|---|---|---|
| Enzymatic Hydrolysis | High enantiomeric excess, fewer steps, no chromatography | Requires enzyme availability and optimization | High yield, high enantiomeric purity |
| Sharpless Asymmetric Epoxidation | Well-established, good stereocontrol | Multiple steps, costly reagents | Moderate to high yield, requires purification |
| Chiral Auxiliary Approach | High stereoselectivity | Complex synthesis, auxiliary removal | Moderate yield, labor-intensive |
| Chiral Sugar Starting Materials | Natural chirality, stereochemical control | Lengthy synthesis, many steps | Variable yield, complex purification |
Research Findings and Improvements
- Recent patents (e.g., CA2568836C) describe improved enzymatic processes that avoid chromatographic purification and use readily available starting materials, significantly reducing cost and complexity.
- Enzymatic methods have been optimized to enhance reaction rates and selectivity, making them suitable for industrial-scale synthesis.
- Physical methods to aid dissolution and formulation preparation improve the handling and application of the compound in biological assays.
Chemical Reactions Analysis
1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitrile group yields an amine .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile can be achieved through various methods, often involving the use of naturally occurring alkaloids as starting materials. For example, the compound can be synthesized from vasicine, an alkaloid derived from the plant Adhatoda vasica, which is abundant and renewable . The process typically involves several steps including reduction and purification to obtain enantiomerically pure forms that are crucial for biological activity.
Scientific Research Applications
This compound has been identified as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
Pharmaceutical Development
- Antibiotics : The compound serves as an intermediate in the synthesis of carbapenem antibiotics, which are critical in treating resistant bacterial infections. Notable examples include panipenem and other derivatives that exhibit potent antimicrobial activity .
- Antihypertensive Agents : It is involved in the synthesis of antihypertensive drugs like Darifenacine, which are essential for managing high blood pressure and related cardiovascular conditions .
- Vasodilators : Compounds derived from this structure are also explored for their vasodilatory effects, contributing to treatments for cardiovascular diseases .
Agrochemical Applications
- The compound is utilized in developing agrochemicals, enhancing crop protection formulations. Its derivatives have shown efficacy as pesticides and herbicides, improving agricultural productivity while minimizing environmental impact .
Case Study 1: Antibiotic Synthesis
A study demonstrated the efficient synthesis of a series of carbapenem antibiotics using this compound as a key intermediate. Researchers reported high yields and purity levels, showcasing its potential for large-scale pharmaceutical production.
Case Study 2: Agrochemical Formulation
Research conducted on the use of pyrrolidine derivatives in agrochemical formulations highlighted their effectiveness against common agricultural pests. The study indicated that formulations containing this compound exhibited superior efficacy compared to traditional pesticides, suggesting a promising avenue for sustainable agriculture practices.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceutical | Antibiotics (e.g., carbapenems) | Effective against resistant bacteria |
| Antihypertensives (e.g., Darifenacine) | Management of hypertension | |
| Vasodilators | Cardiovascular health improvement | |
| Agrochemicals | Pesticides and herbicides | Enhanced crop protection |
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile and related compounds:
Structural and Functional Differences
Substituent Effects
- Hydroxymethyl vs. Methyl: The hydroxymethyl group in the target compound introduces a polar hydroxyl moiety, improving aqueous solubility and enabling hydrogen bonding with biological targets.
- Hydroxymethyl vs. Benzhydryl : The benzhydryl group in 1-Benzhydrylazetidine-3-carbonitrile adds significant steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .
Ring System Variations
- Pyrrolidine vs. Azetidine: The 5-membered pyrrolidine ring in the target compound offers greater conformational flexibility compared to the 4-membered azetidine ring in 1-Benzhydrylazetidine-3-carbonitrile.
- Pyrrolidine vs. Pyridine : The pyridine derivative (C₁₈H₂₂N₂O) incorporates an aromatic heterocycle, enabling π-π stacking interactions in drug-receptor binding, unlike the aliphatic pyrrolidine core .
Biological Activity
1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with a hydroxymethyl group and a benzyl substituent. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl group enhances its reactivity, allowing it to form hydrogen bonds and ionic interactions with biological macromolecules, which can modulate their activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can exhibit antibacterial and antifungal properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been explored for its potential anticancer properties. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines. For example, derivatives containing similar structural motifs have been reported to show cytotoxic effects on breast and ovarian cancer cells .
Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives:
- Antibacterial Study : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that compounds with hydroxymethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Anticancer Activity : In a recent investigation, the compound was tested against multiple cancer cell lines. It showed promising results with IC50 values indicating effective inhibition of cell growth in both breast and ovarian cancer models .
Research Findings
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-3-(hydroxymethyl)pyrrolidine-3-carbonitrile, and how can purity be ensured?
The synthesis typically involves multi-step functionalization of pyrrolidine scaffolds. A common approach includes:
- Benzylation : Introducing the benzyl group via alkylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydroxymethylation : Employing hydroxymethylation agents like formaldehyde derivatives or protected glycols, followed by deprotection .
- Nitrile Installation : Utilizing cyanation reagents (e.g., TMSCN or KCN) in the presence of Lewis acids.
Purity Assurance : Use HPLC (C18 columns, acetonitrile/water gradients) and NMR (¹H/¹³C) to confirm structural integrity. Crystallization in ethanol/water mixtures can improve purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., as demonstrated for structurally related pyrrolidine-carbonitriles in Acta Crystallographica reports) .
- NMR Spectroscopy : ¹H NMR identifies benzyl protons (δ 7.2–7.4 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm). ¹³C NMR confirms nitrile signals at ~115–120 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ions).
Q. How should this compound be stored to maintain stability during experiments?
- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the nitrile group.
- Temperature : Store at –20°C for long-term stability; short-term use at 4°C is acceptable if moisture-free .
- Handling : Avoid exposure to strong acids/bases, which may hydrolyze the nitrile or hydroxymethyl groups .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in downstream applications?
The 3D arrangement of substituents affects intermolecular interactions. For example:
- Stereoelectronic Effects : The hydroxymethyl group’s orientation can modulate hydrogen-bonding capacity, impacting catalytic activity or binding affinity.
- Case Study : Analogous compounds like (3R,4R)-1-benzyl-3,4-pyrrolidindiol show distinct reactivity in asymmetric synthesis compared to their (3S,4S) counterparts .
Methodology : Use chiral HPLC or circular dichroism (CD) to analyze stereoisomers. Compare reaction outcomes with enantiomerically pure samples .
Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies may arise from:
- Impurity Profiles : Trace solvents (e.g., DMF) can inhibit reactions; employ GC-MS to identify contaminants.
- Reaction Conditions : Optimize temperature and catalyst loading via Design of Experiments (DOE). For example, Pd/C catalyst efficiency varies with particle size and solvent polarity .
Validation : Replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate yields via independent labs.
Q. How can mechanistic studies elucidate the role of the nitrile group in catalytic cycles?
- Kinetic Isotope Effects (KIE) : Replace nitrile with ¹³C-labeled analogs to track bond-breaking/formation steps.
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict transition states involving nitrile participation in hydrogen bonding or π-stacking .
- In Situ Spectroscopy : IR monitoring of C≡N stretching frequencies (~2240 cm⁻¹) during reactions reveals intermediate species .
Q. What methodologies minimize side reactions during functionalization of the hydroxymethyl group?
- Protection/Deprotection : Use TBS or acetyl groups to shield the hydroxymethyl moiety during harsh reactions (e.g., Grignard additions).
- Selective Catalysts : Enzymatic catalysts (e.g., lipases) enable regioselective modifications without affecting the nitrile .
- Low-Temperature Reactions : Conduct reactions at –78°C (dry ice/acetone baths) to suppress thermal degradation .
Q. How can researchers address analytical challenges in differentiating diastereomers or tautomers?
- Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol mobile phases to resolve enantiomers.
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) identifies tautomeric equilibria by observing signal coalescence .
- X-ray Powder Diffraction : Distinguish crystalline polymorphs, which may exhibit different biological activities .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for optimizing reaction parameters?
Q. How should researchers handle conflicting toxicity or stability data across literature sources?
- Meta-Analysis : Aggregate data from multiple studies (e.g., EC₅₀ values) and apply Q-testing to identify outliers.
- In Silico Predictors : Use tools like ADMET Predictor™ to compare computed vs. experimental toxicity profiles .
- Re-evaluate Protocols : Ensure compliance with standardized testing guidelines (e.g., OECD TG 423 for acute toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
